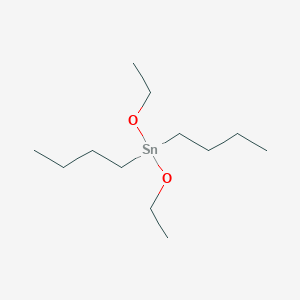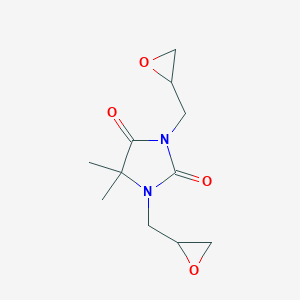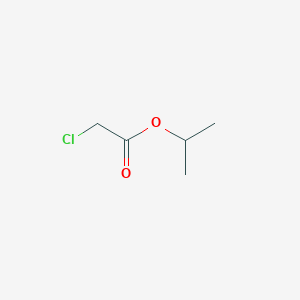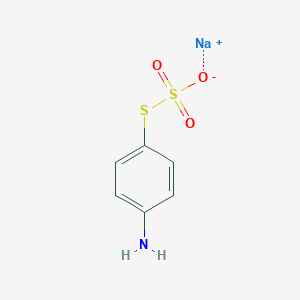
sodium;1-amino-4-sulfonatosulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;1-amino-4-sulfonatosulfanylbenzene is a compound of significant interest in various scientific fields
Preparation Methods
The synthesis of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves several steps. One common method includes the reaction of thiosulfuric acid with 4-aminophenol in the presence of sodium hydroxide. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and continuous monitoring to maintain optimal conditions .
Chemical Reactions Analysis
sodium;1-amino-4-sulfonatosulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce thiol compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in processes such as water treatment and as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
sodium;1-amino-4-sulfonatosulfanylbenzene can be compared with other similar compounds, such as thiosulfuric acid (H2S2O3), S-(4-nitrophenyl) ester, sodium salt (1:1) and thiosulfuric acid (H2S2O3), S-(3-phenyl-2-propyn-1-yl) ester, sodium salt (1:1). These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
17304-59-5 |
|---|---|
Molecular Formula |
C6H6NNaO3S2 |
Molecular Weight |
227.2 g/mol |
IUPAC Name |
sodium;1-amino-4-sulfonatosulfanylbenzene |
InChI |
InChI=1S/C6H7NO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
PRWLAEOXRFSMAZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
17304-59-5 |
Synonyms |
Thiosulfuric acid S-(4-aminophenyl)O-sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)

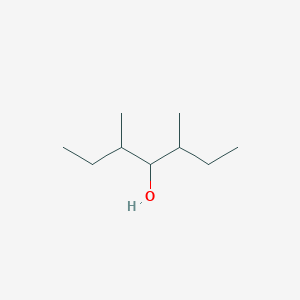


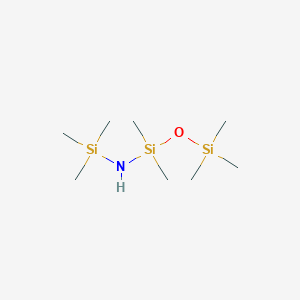

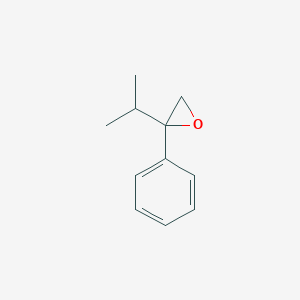

![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
